![molecular formula C17H28N6O B6444441 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2193959-85-0](/img/structure/B6444441.png)
2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
カタログ番号 B6444441
CAS番号:
2193959-85-0
分子量: 332.4 g/mol
InChIキー: WGEJCXBXSCCDNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidinylpiperazine . It’s a part of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The compound was synthesized and screened for their monoamine oxidase A and B inhibitory activity . The structures of compounds were elucidated using spectroscopic methods .Molecular Structure Analysis
The piperazine ring in the compound adopts a chair conformation . The structures of the compounds were elucidated using spectroscopic methods .Chemical Reactions Analysis
The compound exhibited selective monoamine oxidase A inhibitory activity . It also inhibited the catalytical activity of PARP1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.34 g/mol . It has a topological polar surface area of 94.1 Ų .科学的研究の応用
- The compound exhibits potential as a carbonic anhydrase I (CA-I) inhibitor . CA-I plays a crucial role in maintaining acid-base balance and is a target for therapeutic intervention in conditions like glaucoma, epilepsy, and cancer. Inhibition of CA-I can modulate pH regulation and impact disease progression .
- The compound’s crystal structure and molecular interactions are relevant in the field of nanoarchitectonics . It adopts a layered structure with slipped π-stacking interactions between cations and anions. Water molecules form hydrogen-bonded regions, contributing to its stability and potential applications in nanomaterials .
- Computational studies assess the compound’s druglikeness —how closely it resembles known drugs. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are evaluated. These insights guide drug development and predict its behavior in vivo .
Carbonic Anhydrase I Inhibition
Nanoarchitectonics
Druglikeness and ADMET Properties
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-20(2)17-18-7-6-15(19-17)22-12-10-21(11-13-22)14-16(24)23-8-4-3-5-9-23/h6-7H,3-5,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEJCXBXSCCDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された